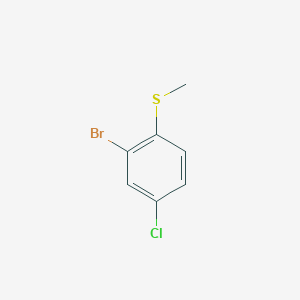
2-Bromo-4-chloro-1-methylthiobenzene
Übersicht
Beschreibung
2-Bromo-4-chloro-1-methylthiobenzene is a chemical compound with the CAS Number: 452082-73-4 . Its IUPAC name is (2-bromo-4-chlorophenyl) (methyl)sulfane . The molecular weight of this compound is 237.55 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-1-methylthiobenzene is 1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, chlorine, and methylthio groups on the benzene ring.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-1-methylthiobenzene is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Bromo-4-chloro-1-methylthiobenzene” is often used in chemical synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules. It can act as a building block in the synthesis of various organic compounds.
Catalyst Research
This compound could potentially be used in the development of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . The unique structure of “2-Bromo-4-chloro-1-methylthiobenzene” might contribute to the performance of these catalysts.
Energy Research
Given the interest in efficient and reasonable use of existing fossil resources, “2-Bromo-4-chloro-1-methylthiobenzene” could potentially be used in energy research . It might contribute to the efficient conversion of existing fossil energy into clean energy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHVXVBKLNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2926128.png)






